Moexipril
Moexipril
Moexipril is a non-sulfhydryl angiotensin converting enzyme (ACE) inhibitor with antihypertensive activity. As a prodrug, moexipril is hydrolyzed into its active form moexiprilat, which competitively inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the actions of the potent vasoconstrictor angiotensin II and leads to vasodilation. It also prevents angiotensin II-induced aldosterone secretion by the adrenal cortex, thereby promoting diuresis and natriuresis.
Moexipril is an angiotensin-converting enzyme (ACE) inhibitor which is used in the therapy of hypertension. Moexipril is associated with a low rate of transient serum aminotransferase elevations, but has yet to be linked to instances of acute liver injury.
Moexipril, also known as univasc or uniretic, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Moexipril is a drug which is used for the treatment of hypertension. Moexipril is considered to be a practically insoluble (in water) and relatively neutral molecule. Moexipril has been detected in multiple biofluids, such as urine and blood. Within the cell, moexipril is primarily located in the membrane (predicted from logP). In humans, moexipril is involved in the moexipril action pathway and the moexipril metabolism pathway.
Moexipril is an angiotensin-converting enzyme (ACE) inhibitor which is used in the therapy of hypertension. Moexipril is associated with a low rate of transient serum aminotransferase elevations, but has yet to be linked to instances of acute liver injury.
Moexipril, also known as univasc or uniretic, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Moexipril is a drug which is used for the treatment of hypertension. Moexipril is considered to be a practically insoluble (in water) and relatively neutral molecule. Moexipril has been detected in multiple biofluids, such as urine and blood. Within the cell, moexipril is primarily located in the membrane (predicted from logP). In humans, moexipril is involved in the moexipril action pathway and the moexipril metabolism pathway.
Brand Name:
Vulcanchem
CAS No.:
103775-10-6
VCID:
VC0010654
InChI:
InChI=1S/C27H34N2O7/c1-5-36-27(33)21(12-11-18-9-7-6-8-10-18)28-17(2)25(30)29-16-20-15-24(35-4)23(34-3)14-19(20)13-22(29)26(31)32/h6-10,14-15,17,21-22,28H,5,11-13,16H2,1-4H3,(H,31,32)/t17-,21-,22-/m0/s1
SMILES:
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)O)OC)OC
Molecular Formula:
C27H34N2O7
Molecular Weight:
498.6 g/mol
Moexipril
CAS No.: 103775-10-6
Main Products
VCID: VC0010654
Molecular Formula: C27H34N2O7
Molecular Weight: 498.6 g/mol
CAS No. | 103775-10-6 |
---|---|
Product Name | Moexipril |
Molecular Formula | C27H34N2O7 |
Molecular Weight | 498.6 g/mol |
IUPAC Name | (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
Standard InChI | InChI=1S/C27H34N2O7/c1-5-36-27(33)21(12-11-18-9-7-6-8-10-18)28-17(2)25(30)29-16-20-15-24(35-4)23(34-3)14-19(20)13-22(29)26(31)32/h6-10,14-15,17,21-22,28H,5,11-13,16H2,1-4H3,(H,31,32)/t17-,21-,22-/m0/s1 |
Standard InChIKey | UWWDHYUMIORJTA-HSQYWUDLSA-N |
Isomeric SMILES | CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC(=C(C=C3C[C@H]2C(=O)O)OC)OC |
SMILES | CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)O)OC)OC |
Canonical SMILES | CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)O)OC)OC |
Physical Description | Solid |
Description | Moexipril is a non-sulfhydryl angiotensin converting enzyme (ACE) inhibitor with antihypertensive activity. As a prodrug, moexipril is hydrolyzed into its active form moexiprilat, which competitively inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the actions of the potent vasoconstrictor angiotensin II and leads to vasodilation. It also prevents angiotensin II-induced aldosterone secretion by the adrenal cortex, thereby promoting diuresis and natriuresis. Moexipril is an angiotensin-converting enzyme (ACE) inhibitor which is used in the therapy of hypertension. Moexipril is associated with a low rate of transient serum aminotransferase elevations, but has yet to be linked to instances of acute liver injury. Moexipril, also known as univasc or uniretic, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Moexipril is a drug which is used for the treatment of hypertension. Moexipril is considered to be a practically insoluble (in water) and relatively neutral molecule. Moexipril has been detected in multiple biofluids, such as urine and blood. Within the cell, moexipril is primarily located in the membrane (predicted from logP). In humans, moexipril is involved in the moexipril action pathway and the moexipril metabolism pathway. |
Solubility | Soluble (about 10% weight-to-volume) in distilled water at room temperature as HCl salt. 5.85e-03 g/L |
Synonyms | 2-((1-ethoxycarbony)-3-phenylpropylamino-1-oxopropyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid Fempress Moex moexipril moexipril hydrochloride Perdix RS 10085 RS-10085 Univasc |
PubChem Compound | 91270 |
Last Modified | Nov 11 2021 |
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